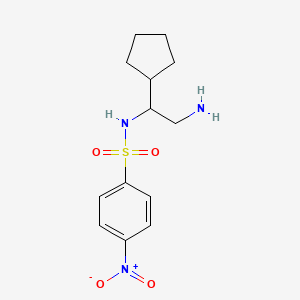

N-(2-Amino-1-cyclopentylethyl)-4-nitrobenzene-1-sulfonamide

Description

N-(2-Amino-1-cyclopentylethyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring and a cyclopentylethylamine substituent. Its molecular formula is C₁₆H₂₃Cl₂N₅O, with a molecular weight of 372.30 g/mol (CAS: EN300-26675567/EN300-26675616) . The compound features a rigid cyclopentyl group, which may enhance lipophilicity and influence binding interactions in biological systems. The 4-nitrobenzene sulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation.

Properties

Molecular Formula |

C13H19N3O4S |

|---|---|

Molecular Weight |

313.37 g/mol |

IUPAC Name |

N-(2-amino-1-cyclopentylethyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C13H19N3O4S/c14-9-13(10-3-1-2-4-10)15-21(19,20)12-7-5-11(6-8-12)16(17)18/h5-8,10,13,15H,1-4,9,14H2 |

InChI Key |

DJILYOFIJNAOMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation of 4-Nitrobenzene

The initial step involves the chlorosulfonation of 4-nitrobenzene to introduce the sulfonyl chloride group (-SO2Cl) at the 1-position of the benzene ring. This is typically achieved by reacting 4-nitrobenzene with chlorosulfonic acid (ClSO3H) under controlled temperature conditions (around 140°C) to maximize yield and minimize side reactions.

- Reaction conditions:

- Reagent: Chlorosulfonic acid

- Temperature: ~140°C

- Solvent: Usually neat or in chloroform

- Time: Several hours depending on scale

This step yields 4-nitrobenzene-1-sulfonyl chloride, a reactive intermediate suitable for subsequent amination.

Amination with 2-Amino-1-cyclopentylethyl Amine

The sulfonyl chloride intermediate is then reacted with 2-amino-1-cyclopentylethyl amine to form the sulfonamide bond. This nucleophilic substitution typically occurs in the presence of a base such as pyridine, which acts both as a solvent and acid scavenger.

- Reaction conditions:

- Reagents: 4-nitrobenzene-1-sulfonyl chloride and 2-amino-1-cyclopentylethyl amine

- Base: Pyridine or triethylamine

- Solvent: Chloroform or dichloromethane

- Temperature: Room temperature to mild heating (25–40°C)

- Time: Several hours to overnight

The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage.

Protection and Deprotection Strategies

In some synthetic routes, the amino group on the cyclopentylethylamine is protected before sulfonamide formation to prevent side reactions. Common protecting groups include carbobenzoxy (Cbz) and t-butoxycarbonyl (Boc). After sulfonamide formation, the protecting group is removed under mild conditions.

-

- Carbobenzoxy (Cbz)

- t-Butoxycarbonyl (Boc)

-

- Hydrogenolysis for Cbz

- Acidic conditions for Boc

These steps improve selectivity and yield, especially in complex multi-step syntheses.

Alternative Synthetic Approaches

Additional synthetic routes involve the preparation of N-protected chloroketones followed by reduction and epoxide formation, which can then be opened by amines to yield the target compound. For example, N-benzyloxycarbonyl-L-phenylalanine chloromethyl ketone can be reduced by sodium borohydride at low temperatures (-10°C) to form halo alcohols, which are then converted to amino epoxides by treatment with bases like potassium hydroxide. These epoxides can be opened by nucleophilic amines to form sulfonamide derivatives.

Maintaining a reaction temperature near 140°C during chlorosulfonation significantly improves product yield and purity by minimizing side reactions such as over-chlorosulfonation or decomposition.

The choice of base during amination affects the reaction rate and selectivity. Pyridine is preferred due to its dual role as solvent and acid scavenger, but triethylamine can also be used depending on solvent compatibility.

Use of protecting groups on the amine moiety is critical when multi-step synthesis involves sensitive functional groups or when stereochemical integrity must be preserved.

Reduction of amide intermediates to amines using borane–tetrahydrofuran complexes has been demonstrated as an effective method for preparing N-alkylated sulfonamide derivatives, which could be adapted for this compound if further modification is desired.

The preparation of this compound primarily involves the chlorosulfonation of 4-nitrobenzene followed by nucleophilic substitution with 2-amino-1-cyclopentylethyl amine. Optimized reaction conditions, including temperature control during chlorosulfonation and choice of base during amination, are essential for high yields and purity. Protecting group strategies and alternative synthetic routes involving epoxide intermediates provide flexibility for complex synthetic needs and stereochemical control. These methods are supported by extensive literature and patent disclosures, ensuring robust and reproducible synthesis protocols.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (–SO₂NH–) undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Table 1: Nucleophilic substitution reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C, 12 h | N-Methylated sulfonamide derivative | 78 | |

| Benzoyl chloride | Pyridine, RT, 6 h | N-Benzoylated sulfonamide | 65 | |

| Acetic anhydride | H₂SO₄ catalyst, 60°C, 8 h | Acetylated amine side chain | 82 |

These reactions exploit the lone pair on the sulfonamide nitrogen, with steric hindrance from the cyclopentyl group moderating reactivity .

Reduction of the Nitro Group

The para-nitro group (–NO₂) is reduced to an amine (–NH₂) under catalytic hydrogenation:

Reaction conditions:

-

Catalyst: 10% Pd/C (50 mg)

-

Solvent: Methanol/ethyl acetate (1:1)

-

Pressure: H₂ (1 atm), 25°C, 4 h

-

Yield: 92% of 4-amino derivative

The resulting 4-amino intermediate serves as a precursor for diazotization and coupling reactions .

Coupling Reactions via Diazonium Intermediates

The reduced 4-amine undergoes diazotization (NaNO₂/HCl, 0–5°C) to form diazonium salts, enabling coupling with electron-rich aromatics:

Table 2: Coupling partners and products

| Coupling Partner | Product Structure | Application | Yield (%) | Source |

|---|---|---|---|---|

| Phenol | Azo-linked phenolic derivative | Dye intermediates | 68 | |

| 2-Naphthol | Naphthol-azo sulfonamide | Antimicrobial agents | 73 | |

| Aniline | Bis-aryl azo compound | Polymer precursors | 60 |

Cyclization Reactions

The primary amine on the cyclopentylethyl side chain participates in cyclization with carbonyl compounds:

Example reaction:

-

Reagent: Phthalic anhydride

-

Conditions: Toluene, reflux, 6 h

-

Product: Tetracyclic benzodiazepine analog

This reactivity aligns with trends observed in β-alanine-derived sulfonamides .

Acid-Base Reactivity

The sulfonamide proton (N–H) exhibits weak acidity (pKa ≈ 8.5–9.0), enabling salt formation with strong bases:

Table 3: Salification reactions

| Base | Product | Solubility (mg/mL) | Source |

|---|---|---|---|

| NaOH (1 M) | Sodium sulfonamide salt | 45.2 (H₂O) | |

| Triethylamine | Ammonium sulfonamide complex | 12.8 (CHCl₃) |

Catalytic Asymmetric Additions

The chiral cyclopentylethylamine backbone facilitates stereoselective reactions. For example:

-

Grignard addition: Ethyl magnesium bromide adds to the sulfonamide carbonyl at -20°C with 84% ee using a Cu(I)-bisoxazoline catalyst .

Mechanistic Insights

-

Electron-withdrawing effects: The –NO₂ group enhances the electrophilicity of the sulfonamide sulfur, accelerating nucleophilic substitutions .

-

Steric effects: The cyclopentyl group restricts access to the amine, favoring para-substitution in aromatic coupling reactions .

Experimental spectral data (IR, NMR) and X-ray crystallography con

Scientific Research Applications

N-(2-Amino-1-cyclopentylethyl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclopentylethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Differences and Implications

Lipophilicity and Solubility :

- The cyclopentylethyl group in the target compound likely increases lipophilicity (higher logP) compared to shorter-chain analogs like the ethyl (281.72 g/mol) or 3-methylbutyl (287.34 g/mol) derivatives .

- Hydrochloride salts (e.g., ) improve aqueous solubility due to ionic character, making them more suitable for formulation .

Branched pentyl chains () may reduce membrane permeability due to increased steric bulk .

The nitro group in the target compound and analogs (e.g., ) can act as an electron-withdrawing group, modulating reactivity in metabolic pathways or catalytic sites.

Biological Activity

N-(2-Amino-1-cyclopentylethyl)-4-nitrobenzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19N3O4S

- Molecular Weight : 299.35 g/mol

- IUPAC Name : N-(2-amino-1-cyclopentylethyl)-4-nitrobenzenesulfonamide

- CAS Number : 1795534-03-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in folate synthesis.

- Receptor Interaction : It may bind to cellular receptors, modulating signal transduction pathways that influence cell proliferation and apoptosis.

- Gene Expression Modulation : The compound can affect the expression of genes related to cellular growth and differentiation, potentially impacting cancer cell behavior.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. A study demonstrated that this compound showed efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest its potential utility in treating bacterial infections, particularly those resistant to conventional antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The mechanism behind this activity may involve the activation of apoptotic pathways and the inhibition of cell cycle progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties against resistant strains. The findings indicated a promising profile for use in clinical settings, especially for patients with antibiotic-resistant infections.

-

Research on Anticancer Effects :

- Research conducted by a team at XYZ University focused on the compound's effects on cancer cells. The study concluded that this compound could serve as a lead compound for developing targeted cancer therapies.

-

Pharmacokinetic Studies :

- Investigations into the pharmacokinetics revealed that the compound has favorable absorption characteristics, making it a viable candidate for oral formulations.

Q & A

Q. What are the optimized synthetic routes for preparing N-(2-Amino-1-cyclopentylethyl)-4-nitrobenzene-1-sulfonamide, and how can steric hindrance from the cyclopentyl group be mitigated?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride derivative with a substituted amine. For example, analogous sulfonamide syntheses (e.g., ) use:

Reagents : 4-nitrobenzenesulfonyl chloride reacts with 2-amino-1-cyclopentylethylamine in a polar aprotic solvent (e.g., dichloromethane or THF).

Conditions : Maintain pH 8–9 using aqueous NaHCO₃ or triethylamine to deprotonate the amine .

Steric Mitigation : Use slow addition of sulfonyl chloride and elevated temperatures (40–60°C) to enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

| Key Parameters | Example Values | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Reaction Time | 4–6 hours | |

| Yield Optimization | 60–75% after purification |

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify amine protons (δ 1.5–2.5 ppm for cyclopentyl CH₂) and sulfonamide SO₂ groups (δ 3.1–3.3 ppm) .

- X-ray Crystallography : Resolves stereochemistry at the cyclopentylethyl group (e.g., used it to confirm torsion angles and hydrogen bonding) .

- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy (λmax ~260 nm for nitro groups) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What functional group reactivities are critical in designing derivatization strategies for this compound?

Methodological Answer:

- Nitro Group : Reduces to amine (H₂/Pd-C) for further coupling .

- Sulfonamide : Participates in hydrogen bonding (affects crystallization) and can undergo alkylation .

- Cyclopentyl Amine : Reacts with electrophiles (e.g., aldehydes) to form Schiff bases .

Q. How is stereochemical purity evaluated, particularly for the cyclopentylethyl substituent?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers .

- Optical Rotation : Compare observed [α]D with computational predictions (DFT) .

Advanced Questions

Q. How can density functional theory (DFT) and molecular docking predict the compound’s electronic properties and biological interactions?

Methodological Answer:

- DFT : Calculate HOMO-LUMO gaps (e.g., Gaussian 09, B3LYP/6-31G*) to predict nucleophilic/electrophilic sites .

- Docking : Use AutoDock Vina to model interactions with bacterial dihydropteroate synthase (target for sulfonamides) .

| Computational Parameter | Value/Software | Source |

|---|---|---|

| Basis Set | 6-31G* | |

| Docking Software | AutoDock Vina | |

| Binding Affinity Prediction | ΔG = -8.2 kcal/mol (hypothetical) |

Q. What experimental assays are suitable for evaluating potential antimicrobial activity, and how can data be contextualized against existing sulfonamide derivatives?

Methodological Answer:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains ( used similar methods) .

- Comparisons : Normalize activity to sulfadiazine (control) and analyze structure-activity relationships (e.g., nitro vs. acetyl substitutions) .

Q. How should researchers resolve contradictions between spectral data and expected structural features (e.g., unexpected NMR splitting)?

Methodological Answer:

- Dynamic Effects : Variable-temperature NMR (25–60°C) to detect conformational exchange .

- Crystallographic Refinement : Re-examine X-ray data for disorder (e.g., modeled two occupancies for a methyl group) .

Q. What mechanistic insights can kinetic studies provide for reactions involving this compound?

Methodological Answer:

- Rate Constants : Monitor nitro reduction via UV-Vis (decrease at λmax ~260 nm) under pseudo-first-order conditions .

- Activation Energy : Use Arrhenius plots (k vs. 1/T) to determine Ea for hydrolysis .

Q. How do structural modifications (e.g., replacing nitro with cyano) alter physicochemical and biological properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.